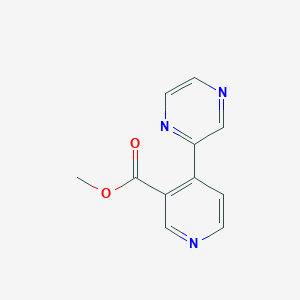
Methyl 4-(2-pyrazinyl)-3-pyridinecarboxylate
Cat. No. B8343658
M. Wt: 215.21 g/mol
InChI Key: IJIKYKBOEGOUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08933132B2
Procedure details


To a solution of methyl 4-chloro-3-pyridinecarboxylate (1200 mg; may be prepared as described in Intermediate 18) and 2-(tributylstannanyl)pyrazine (3000 mg) in toluene (20 mL), tetrakis(triphenylphosphine)palladium(0) (808 mg) in toluene (20 mL) was added and the reaction mixture was stirred at 100° C. for 3 h. Then the solvent was evaporated in vacuo and the crude product was added to a silica gel column and eluted with cyclohexane/EtOAc/MeOH=7/2.5/0.5. The evaporation of the collected fractions gave 1 g of the title compound as a white solid.






Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]([O:10][CH3:11])=[O:9].C([Sn](CCCC)(CCCC)[C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1)CCC>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:18]1[CH:19]=[CH:20][N:21]=[CH:22][C:17]=1[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]([O:10][CH3:11])=[O:9] |^1:41,43,62,81|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1200 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=NC=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=NC=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
3000 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1=NC=CN=C1)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
808 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 100° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent was evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the crude product was added to a silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with cyclohexane/EtOAc/MeOH=7/2.5/0.5
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The evaporation of the collected fractions
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=NC=C1)C1=C(C=NC=C1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
